molecular formula C15H12F3N3 B3854020 N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine

Cat. No.: B3854020
M. Wt: 291.27 g/mol
InChI Key: NDUBTOLJCSHXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine is an organic compound that belongs to the class of indazoles. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indazole moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine and 1H-indazole-6-carboxylic acid.

    Coupling Reaction: The 4-(trifluoromethyl)benzylamine is coupled with 1H-indazole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • N-(trifluoromethyl)phenyl substituted pyrazole derivatives
  • Fluoxetine

Uniqueness

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine stands out due to its unique combination of the indazole core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)12-4-1-10(2-5-12)8-19-13-6-3-11-9-20-21-14(11)7-13/h1-7,9,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBTOLJCSHXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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